5-Methyl-2-phenylmethoxy-6,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-4-one
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Overview
Description
5-Methyl-2-phenylmethoxy-6,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-4-one is a heterocyclic compound that belongs to the thiazolopyridine family. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridine ring, with additional methyl and phenylmethoxy substituents. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 5-Methyl-2-phenylmethoxy-6,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-4-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate thiazole and pyridine precursors under specific conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product. Industrial production methods may involve optimization of these reactions to increase yield and purity, utilizing large-scale reactors and continuous flow processes .
Chemical Reactions Analysis
5-Methyl-2-phenylmethoxy-6,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenylmethoxy group, where nucleophiles such as amines or thiols replace the methoxy group.
Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of the thiazole ring, forming simpler compounds
Scientific Research Applications
5-Methyl-2-phenylmethoxy-6,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of 5-Methyl-2-phenylmethoxy-6,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
5-Methyl-2-phenylmethoxy-6,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-4-one can be compared with other thiazolopyridine derivatives, such as:
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride:
Thiazolo[5,4-c]pyridine-2-carboxylic acid: Another related compound with different substituents, leading to variations in chemical reactivity and biological activity.
Edoxaban Impurity B: A known impurity in the synthesis of the anticoagulant drug Edoxaban, which shares structural similarities with the compound of interest .
Properties
Molecular Formula |
C14H14N2O2S |
---|---|
Molecular Weight |
274.34 g/mol |
IUPAC Name |
5-methyl-2-phenylmethoxy-6,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-4-one |
InChI |
InChI=1S/C14H14N2O2S/c1-16-8-7-11-12(13(16)17)19-14(15-11)18-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 |
InChI Key |
NGFLLXYHUZXLSN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1=O)SC(=N2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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